molecular formula C12H14IN7O3 B15009557 5-iodo-1-methyl-N'-[(2E)-1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide

5-iodo-1-methyl-N'-[(2E)-1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide

Cat. No.: B15009557
M. Wt: 431.19 g/mol
InChI Key: YSADJERLIWUYKL-VGOFMYFVSA-N
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Description

5-iodo-1-methyl-N’-[(2E)-1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-1-methyl-N’-[(2E)-1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the nitro group: Nitration of the pyrazole ring using a mixture of nitric acid and sulfuric acid.

    Formation of the hydrazide: This involves the reaction of the iodinated pyrazole with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-iodo-1-methyl-N’-[(2E)-1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide (NaN3), copper(I) iodide (CuI) catalyst.

    Condensation: Aldehydes or ketones, acetic acid as a catalyst.

Major Products Formed

    Reduction: Formation of 5-amino-1-methyl-N’-[(2E)-1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide.

    Substitution: Formation of various substituted pyrazole derivatives.

    Condensation: Formation of hydrazones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-iodo-1-methyl-N’-[(2E)-1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-iodo-1-methyl-N’-[(2E)-1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide is unique due to the presence of the iodine atom and the nitro group, which confer distinct chemical reactivity and biological activity compared to other similar compounds

Properties

Molecular Formula

C12H14IN7O3

Molecular Weight

431.19 g/mol

IUPAC Name

5-iodo-1-methyl-N-[(E)-1-(5-methyl-3-nitropyrazol-1-yl)propan-2-ylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C12H14IN7O3/c1-7(6-19-8(2)4-11(17-19)20(22)23)14-15-12(21)9-5-10(13)18(3)16-9/h4-5H,6H2,1-3H3,(H,15,21)/b14-7+

InChI Key

YSADJERLIWUYKL-VGOFMYFVSA-N

Isomeric SMILES

CC1=CC(=NN1C/C(=N/NC(=O)C2=NN(C(=C2)I)C)/C)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=NN1CC(=NNC(=O)C2=NN(C(=C2)I)C)C)[N+](=O)[O-]

Origin of Product

United States

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